Methyl 4-cyclobutyl-2,4-dioxobutanoate
Overview
Description
Methyl 4-cyclobutyl-2,4-dioxobutanoate is an organic compound with the molecular formula C9H12O4 . It has an average mass of 184.189 Da and a monoisotopic mass of 184.073563 Da .
Synthesis Analysis
The synthesis of this compound involves a two-stage process . In the first stage, 1-cyclobutylethanone is reacted with sodium methoxide in methanol at 20°C for about 5 minutes . In the second stage, dimethyl oxalate is added and the reaction mixture is stirred for 3 hours at room temperature . The residue is then taken up in diluted HCl and extracted with ethyl acetate. The organic layers are concentrated and the residue is purified by silica gel column chromatography to provide the title compound .Molecular Structure Analysis
The systematic name for this compound is this compound . The SMILES representation is COC(=O)C(=O)CC(=O)C1CCC1 and the standard InChI is InChI=1S/C9H12O4/c1-13-9(12)8(11)5-7(10)6-3-2-4-6/h6H,2-5H2,1H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³ . It has a boiling point of 268.0±13.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 43.4±0.3 cm³ . It has 4 hydrogen bond acceptors and 5 freely rotating bonds . The polar surface area is 60 Ų .Scientific Research Applications
Stereoselective Synthesis and Electron-Deficient Dienes
Research indicates that derivatives of Methyl 4-cyclobutyl-2,4-dioxobutanoate undergo stereoselective reactions to produce cyclobutene derivatives. These derivatives can then undergo ring-opening reactions to form highly electron-deficient 1,3-dienes, showcasing the compound's utility in creating complex molecular structures (Yavari & Samzadeh‐Kermani, 1998).
Supramolecular Structures and Inclusion Complexes
Another study explores the reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene, resulting in compounds that form supramolecular structures with one-dimensional channels. These structures are capable of including large organic and bioorganic molecules, suggesting potential applications in drug delivery systems and molecular encapsulation (Sheverdov et al., 2017).
Radical Chemistry and Molecular Stability
The study on the photolysis of mixtures involving cyclobutane and derivatives demonstrates the intricate radical chemistry that can occur, leading to the formation of stable radical products. This research provides insight into the stability and reactivity of cyclobutyl radicals, which could inform the development of new synthetic methodologies or the stabilization of reactive intermediates (Gordon, Smith, & Drew, 1962).
Antimicrobial Properties
Derivatives derived from this compound have been investigated for their antimicrobial properties. Compounds containing the pyridine ring attached to substituted bioactive heterocyclic moieties showed significant activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents (Elzahhar et al., 2015).
Cyclobutylamine Precursors and Carbocyclic Nucleosides
Research into cyclobutylamine derivatives reveals their role as precursors in the synthesis of carbocyclic nucleosides, important components in antiviral and anticancer therapies. This showcases the compound's utility in pharmaceutical synthesis, particularly in the creation of compounds with significant biological activity (Booth & Eastwood, 1995).
Properties
IUPAC Name |
methyl 4-cyclobutyl-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)8(11)5-7(10)6-3-2-4-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZZIGMPODTSOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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